molecular formula C26H24N4O2S B12994647 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B12994647
M. Wt: 456.6 g/mol
InChI Key: QDEFYILXRARQTD-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound that features a quinoline derivative and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through a Povarov reaction, which involves the cyclization of an aniline derivative with an aldehyde and an alkene.

    Synthesis of the Triazole Moiety: The triazole ring can be formed via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling of the Two Moieties: The final step involves coupling the quinoline derivative with the triazole moiety through a thioether linkage, typically using a thiol and a halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline or triazole rings, leading to partially or fully reduced derivatives.

    Substitution: The phenyl and quinoline rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It can modulate the activity of receptors by acting as an agonist or antagonist.

    DNA Intercalation: The compound can intercalate into DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(phenylthio)ethanone: This compound lacks the triazole moiety but shares the quinoline and thioether linkages.

    2-(4-Phenyl-4H-1,2,4-triazol-3-ylthio)acetophenone: This compound contains the triazole and thioether linkages but lacks the quinoline moiety.

Uniqueness

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone is unique due to its combination of a quinoline derivative and a triazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C26H24N4O2S

Molecular Weight

456.6 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(phenoxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C26H24N4O2S/c31-25(29-17-9-11-20-10-7-8-16-23(20)29)19-33-26-28-27-24(18-32-22-14-5-2-6-15-22)30(26)21-12-3-1-4-13-21/h1-8,10,12-16H,9,11,17-19H2

InChI Key

QDEFYILXRARQTD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)COC5=CC=CC=C5

Origin of Product

United States

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